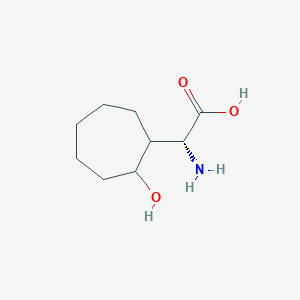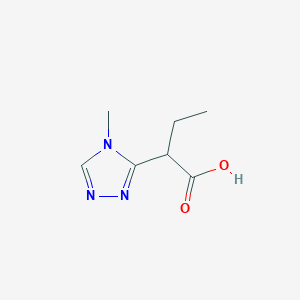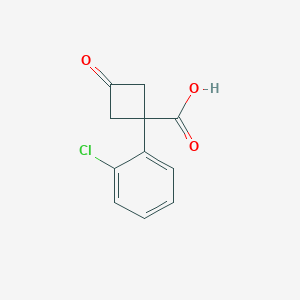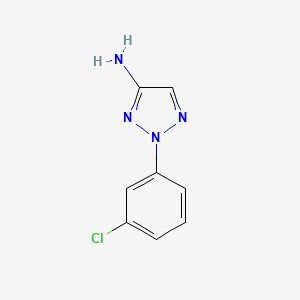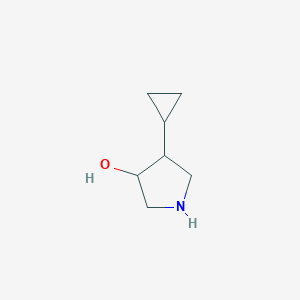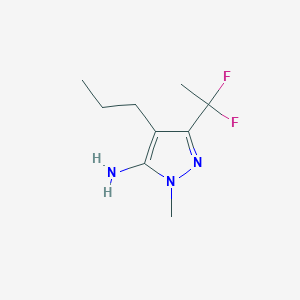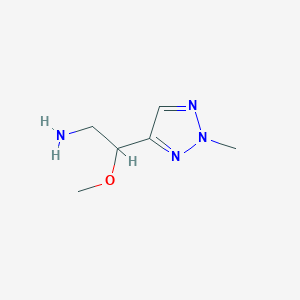
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The reaction conditions often include the use of copper(I) catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-(2H-1,2,3-Triazol-2-yl)benzoic acids
Uniqueness
2-Methoxy-2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern on the triazole ring, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of specialized molecules for targeted applications .
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
2-methoxy-2-(2-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4O/c1-10-8-4-5(9-10)6(3-7)11-2/h4,6H,3,7H2,1-2H3 |
InChI Key |
FCSWTQCBHKNKFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)C(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


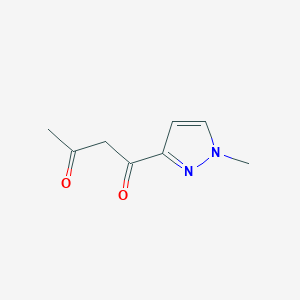
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

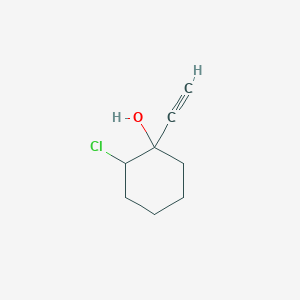
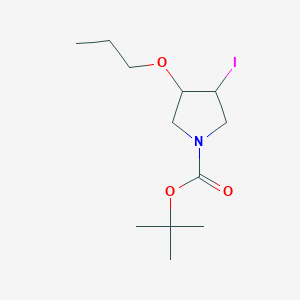
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
